N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex chemical compound featuring diverse functional groups that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: This involves the hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Cyclopropanecarbonylation: Introduction of the cyclopropane ring is achieved via reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Biphenyl coupling: The 1,1'-biphenyl-4-carboxylic acid is coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial synthesis scales up using optimized conditions to ensure high yield and purity:
Hydrogenation: Performed in large reactors with continuous flow hydrogenation.
Carbonylation and Coupling: Utilize automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the tetrahydroquinoline ring, transforming it into quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.
Substitution: The biphenyl moiety is subject to electrophilic aromatic substitution, allowing for diverse modifications.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C as a catalyst.
Substitution: Reactions conducted using electrophiles like halogens in the presence of Lewis acids (e.g., AlCl₃).
Major Products
Oxidized quinoline derivatives.
Reduced amine variants.
Substituted biphenyl products with different functional groups.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide has various applications:
Chemistry: Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Aids in studying cellular processes due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a drug candidate in treating conditions like inflammation, cancer, and neurological disorders.
Industry: Applied in materials science for creating polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Enzyme inhibition: This compound can inhibit certain enzymes by binding to their active sites.
Receptor modulation: It interacts with specific cell receptors, altering signal transduction pathways.
Pathways: Modulates pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Unique Aspects
Cyclopropane ring: Confers unique conformational constraints, affecting biological activity.
Tetrahydroquinoline core: Provides a scaffold for diverse chemical modifications.
Biphenyl group: Enhances lipophilicity and membrane permeability.
Similar Compounds
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Similar structure with isoquinoline core.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-[1,1'-biphenyl]-4-carboxamide: Substitution at different positions on the tetrahydroquinoline ring.
N-(1-(cyclopropanecarbonyl)-quinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Lacks the tetrahydro component.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, making it a valuable molecule in various scientific and industrial fields.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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